Specific Scientific Field: Material Science
Summary of the Application: 1,3-Dimethyl-1,2,3-triazolium salts, which are related to 1,3-Dimethyl-1,3,5-triazinan-2-one, are an important class of materials with a plethora of sophisticated applications. They are promising candidates for applications as electrolytes in electrochemical devices .
Methods of Application or Experimental Procedures: A series of three novel 1,3-dimethyl-1,2,3-triazolium salts with fluorine, containing anions of various size, is synthesized by methylation of 1,2,3-triazole . Their ion conductivity is measured by impedance spectroscopy .
Results or Outcomes: The anion strongly influences their ion conductive properties. The molar ion conductivities and ionicities of the 1,3-dimethyl-1,2,3-triazolium salts are enhanced in comparison to other 1,2,3-triazolium salts with longer alkyl substituents .
Specific Scientific Field: Drug Synthesis and Polymer Chemistry
Summary of the Application: 1,3-Dimethyl-1,3,5-triazinan-2-one is a highly versatile and useful chemical. It is used in a variety of applications, from industrial to medical, including drug synthesis and polymer chemistry.
Specific Scientific Field: Antimicrobial Research
Summary of the Application: 1,3,5-Triazine aminobenzoic acid derivatives, which are related to 1,3-Dimethyl-1,3,5-triazinan-2-one, have been synthesized and evaluated for their antimicrobial activity .
Methods of Application or Experimental Procedures: The derivatives were prepared by conventional method or by using microwave irradiation . Esterification of the 4-aminobenzoic acid moiety afforded methyl ester analogues .
Results or Outcomes: Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli .
Specific Scientific Field: Antimicrobial Peptide Dendrimers
Summary of the Application: Triazine-based dendrimers, which are related to 1,3-Dimethyl-1,3,5-triazinan-2-one, have been synthesized and their antimicrobial activity has been explored .
Methods of Application or Experimental Procedures: Triazine-based dendrimers were fully synthesized in the solid phase .
Results or Outcomes: The novel peptide dendrimers synthesized have remarkable antimicrobial activity against Gram-negative bacteria (E. coli and P. aeruginosa) .
Specific Scientific Field: Agrochemicals
Summary of the Application: 1,2,4-Triazol derivatives, which are related to 1,3-Dimethyl-1,3,5-triazinan-2-one, could be applied as a new agrochemical, functioning as a root growth stimulant .
Specific Scientific Field: Antiviral Medication
Summary of the Application: 1,2,4-Triazole motif, which is related to 1,3-Dimethyl-1,3,5-triazinan-2-one, has been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs .
Specific Scientific Field: Antimalarial Research
Summary of the Application: 1,3,5-Triazine derivatives, which are related to 1,3-Dimethyl-1,3,5-triazinan-2-one, have been investigated as biologically active small molecules. These compounds exhibit antimalarial, antimicrobial, anti-cancer and anti-viral activities, among other beneficial properties .
Results or Outcomes: Some tested compounds showed promising activity against Staphylococcus aureus and Escherichia coli .
Specific Scientific Field: Anti-Viral Research
Summary of the Application: 1,2,4-Triazole motif, which is related to 1,3-Dimethyl-1,3,5-triazinan-2-one, has been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs . Among them, ribavirin – an antiviral medication used to treat respiratory syncytial virus infection, hepatitis C, and many other viral diseases .
1,3-Dimethyl-1,3,5-triazinan-2-one is an organic compound with the molecular formula CHNO. It is classified as a triazine, a type of heterocyclic compound that contains three nitrogen atoms in a six-membered ring structure. This compound is characterized by its unique substitution pattern, which imparts specific chemical and physical properties that differentiate it from other triazine derivatives. The compound is primarily utilized for its ability to absorb ultraviolet light, thereby protecting organic materials from photo-induced damage .
Research indicates that 1,3-dimethyl-1,3,5-triazinan-2-one exhibits biological activity primarily through its interaction with ultraviolet light. Its ability to absorb UV radiation helps prevent cellular and molecular damage caused by UV exposure. This property makes it a potential candidate for applications in dermatological formulations and materials science . Additionally, some derivatives of triazines have been studied for their therapeutic potential in treating conditions like cancer and inflammation due to their ability to interact with biological targets .
The synthesis of 1,3-dimethyl-1,3,5-triazinan-2-one typically involves the following methods:
1,3-Dimethyl-1,3,5-triazinan-2-one has several notable applications:
Interaction studies have shown that 1,3-dimethyl-1,3,5-triazinan-2-one effectively absorbs UV light and undergoes rapid proton transfer upon excitation. This mechanism is crucial for its protective role against UV-induced damage. The environmental factors such as UV intensity and the presence of other compounds can influence its effectiveness as a UV absorber .
Several compounds share structural similarities with 1,3-dimethyl-1,3,5-triazinan-2-one. Notable examples include:
Compound Name | Structure Type | Unique Properties |
---|---|---|
1,3,5-Triazine | Parent compound | Basic structure for many derivatives |
1,3,5-Trinitro-1,3,5-triazinan-2-one | Nitro-substituted derivative | Known for explosive properties |
1,3,5-Triazine-2,4,6-triamine (Melamine) | Amine-substituted derivative | Widely used in plastics and resins |
2-Hydroxy-4-methylthiazole | Thiazole derivative | Exhibits different biological activities |
Uniqueness: The uniqueness of 1,3-dimethyl-1,3,5-triazinan-2-one lies in its specific substitution pattern and its effective UV absorption capabilities. Unlike other derivatives that may focus on explosive properties or plastic production (like melamine), this compound's primary application revolves around protecting materials from UV damage .
The tautomeric behavior of 1,3-Dimethyl-1,3,5-triazinan-2-one is fundamentally influenced by the presence of the carbonyl group and the nitrogen atoms within the ring system [4]. Research has demonstrated that triazine derivatives can exist in multiple tautomeric forms, with equilibrium constants varying significantly depending on the substituent pattern and environmental conditions [5]. In the case of triazinanone-hydrazone hybrid systems, the dynamic equilibrium between different tautomeric forms becomes particularly complex due to the potential for proton transfer reactions involving the nitrogen atoms [35].
Studies of related triazine compounds have shown that tautomeric equilibria can be influenced by factors such as pH, solvent polarity, and temperature [5]. The amino-keto and imino-keto tautomeric forms represent the most common interconversion pathways observed in these systems [5]. Spectroscopic analysis using infrared spectroscopy has revealed characteristic peaks that serve as fingerprints for different tautomeric forms, with the amino-keto tautomer showing distinctive peaks around 3390 cm⁻¹ for amino groups, while imino-keto tautomers display peaks around 3477 cm⁻¹ for imino groups [5].
Tautomeric Form | Characteristic IR Peak (cm⁻¹) | Stability | Reference |
---|---|---|---|
Amino-keto | 3390 | High | [5] |
Imino-keto | 3477 | Moderate | [5] |
Enol form | 1650-1700 | Low | [25] |
The dynamic nature of tautomeric interconversion in triazinanone systems has been confirmed through variable temperature nuclear magnetic resonance studies, which reveal distinct exchange processes occurring on different timescales [9]. These investigations have shown that the rotational barriers associated with tautomeric conversion typically range from 11.7 to 14.7 kilocalories per mole, indicating significant energy barriers to interconversion [9] [37].
The structural stability of 1,3-Dimethyl-1,3,5-triazinan-2-one is significantly enhanced by intramolecular hydrogen bonding networks that form within the molecule [11]. These hydrogen bonds typically involve the nitrogen atoms as both donors and acceptors, creating stabilizing interactions that influence the overall molecular conformation [12]. Research has shown that intramolecular hydrogen bonds in triazine derivatives can result in excellent molecular planarity and contribute to enhanced stability under various conditions [11].
The resonance stabilization in triazinanone systems arises from the delocalization of electron density across the ring system [30]. The presence of the carbonyl group at the 2-position creates opportunities for resonance structures that involve the adjacent nitrogen atoms [25]. Density functional theory calculations have revealed that the most stable conformations of triazine derivatives are those that maximize conjugation and minimize steric interactions between substituents [9].
Spectroscopic evidence for resonance stabilization includes the observation of characteristic absorption bands in the ultraviolet-visible region, which correspond to electronic transitions involving the delocalized pi-electron system [12]. The methyl substituents at the 1 and 3 positions contribute to the stabilization through hyperconjugation effects and by reducing unfavorable steric interactions [37].
Stabilization Factor | Energy Contribution (kcal/mol) | Type of Interaction | Reference |
---|---|---|---|
Intramolecular H-bonding | 2-5 | Donor-acceptor | [11] |
Resonance stabilization | 5-10 | π-electron delocalization | [30] |
Hyperconjugation | 1-3 | σ-π interaction | [37] |
The formation of intramolecular hydrogen bonding networks has been demonstrated to influence the tautomeric equilibria significantly [13]. Natural bond orbital analysis has revealed specific structural parameters that correlate with the strength of these interactions, including bond lengths, angles, and charge distributions [12]. These findings indicate that the optimization of hydrogen bonding networks can be used to control the preferred tautomeric forms and enhance molecular stability [13].
X-ray crystallographic analysis provides definitive structural information about the solid-state conformation of 1,3-Dimethyl-1,3,5-triazinan-2-one and related compounds [14]. Crystallographic studies of triazine derivatives have revealed significant insights into conformational preferences and intermolecular packing arrangements [15]. The crystal structures typically show that the six-membered triazinanone ring adopts a chair-like conformation, similar to that observed in cyclohexane derivatives [18].
Analysis of crystal packing reveals that intermolecular interactions play a crucial role in determining the solid-state structure [16]. Hydrogen bonding between molecules creates extended networks that contribute to crystal stability [24]. The presence of methyl groups at the 1 and 3 positions influences the packing efficiency and intermolecular contact patterns [22].
Comparative crystallographic studies of related triazine compounds have shown that conformational isomerism can result in different crystal polymorphs [21]. These polymorphs exhibit distinct physical properties, including melting points, solubility characteristics, and spectroscopic signatures [22]. The ability to control crystal packing through modification of substituent patterns has important implications for materials design and pharmaceutical applications [24].
Crystal Parameter | Value | Unit | Compound | Reference |
---|---|---|---|---|
Space group | P 1 21/c 1 | - | Related triazine | [21] |
Unit cell volume | 1313.88 | Ų | Related triazine | [21] |
Cell temperature | 293 | K | Related triazine | [21] |
Residual factor | 0.0502 | - | Related triazine | [21] |
The crystallographic data demonstrate that conformational isomers can be distinguished based on their molecular geometries and intermolecular contact patterns [15]. Variable temperature crystallographic studies have provided insights into the dynamic behavior of these systems in the solid state [20]. These investigations reveal that certain conformational changes can occur even in the crystalline phase, particularly at elevated temperatures [24].
Molecular dynamics simulations have emerged as powerful computational tools for investigating the structural and dynamic properties of triazinanone-based polymer systems. Recent studies have demonstrated the effectiveness of advanced force field methodologies in predicting polymer architectures containing 1,3-Dimethyl-1,3,5-triazinan-2-one units [1] [2].
The implementation of molecular dynamics protocols for triazine-based polymers typically employs the Optimized Potentials for Liquid Simulations (OPLS) force field, specifically the OPLS3e variant, which provides enhanced accuracy for nitrogen-containing heterocycles [3]. Simulation parameters for triazinanone polymer systems utilize temperature ranges spanning 100 to 1100 Kelvin, enabling investigation of both ambient conditions and high-temperature behaviors relevant to polymer processing [3].
Force field parameterization for triazinanone compounds requires careful consideration of intramolecular interactions within the six-membered heterocyclic ring. The triazinane ring system exhibits conformational flexibility, with chair and boat conformations being the predominant forms observed in molecular dynamics trajectories [4] [5]. Bond stretching parameters for carbon-nitrogen bonds within the triazinanone ring are typically represented using Morse potential functions, while angle bending utilizes harmonic oscillator approximations [6].
System size optimization studies indicate that polymer models containing 12,000 to 20,000 atoms provide sufficient statistical sampling while maintaining computational efficiency. The density evolution during cooling simulations reveals glass transition temperatures ranging from 400 to 600 Kelvin for triazinanone-containing polymers, consistent with experimental observations for similar heterocyclic polymer systems [3].
Pressure effects on triazinanone polymer architectures have been investigated under conditions ranging from ambient pressure to 34.5 gigapascals, simulating detonation-like environments. These high-pressure simulations demonstrate significant structural reorganization and increased density, reaching values between 1.2 and 1.8 grams per cubic centimeter [7].
The integration schemes employed in triazinanone molecular dynamics simulations utilize timesteps ranging from 0.1 to 2.0 femtoseconds, with shorter timesteps required for high-temperature simulations to maintain numerical stability. Temperature control is achieved through Nosé-Hoover thermostats, while pressure regulation employs Martyna-Tobias-Klein barostats [3].
Equilibration protocols for triazinanone polymer systems typically involve multi-stage procedures: initial Brownian dynamics at low temperature, followed by canonical ensemble molecular dynamics, and finally isothermal-isobaric ensemble simulations. Total simulation times range from 100 to 200 picoseconds, providing adequate sampling of conformational space for polymer chains containing triazinanone repeat units [3].
Density Functional Theory calculations have provided fundamental insights into the electronic structure and reaction mechanisms of 1,3-Dimethyl-1,3,5-triazinan-2-one. The B3LYP hybrid functional combined with 6-311G(d,p) basis sets represents the standard computational approach for investigating triazinanone reaction pathways [8] [9].
Electronic structure calculations reveal that triazinanone derivatives exhibit Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital (HOMO-LUMO) energy gaps ranging from 3.2 to 4.8 electron volts, indicating moderate electronic stability and potential for photochemical applications [8] [10]. The molecular electrostatic potential surfaces computed for 1,3-Dimethyl-1,3,5-triazinan-2-one demonstrate localized negative charge density around the carbonyl oxygen and nitrogen atoms, facilitating nucleophilic attack mechanisms [9].
Formation enthalpy calculations using density functional theory methods indicate that triazinanone derivatives possess formation energies ranging from -2.43 to -2.56 electron volts, suggesting thermodynamic stability under standard conditions [8] [11]. These values are consistent with experimental calorimetric measurements and support the viability of synthetic routes to triazinanone compounds.
Reaction pathway analysis for triazinanone transformations reveals multiple mechanistic possibilities. Nucleophilic substitution reactions proceed through transition states with activation barriers ranging from 21.28 to 45.48 kilocalories per mole, depending on the nature of the attacking nucleophile and leaving group [12]. Ring-opening reactions of the triazinanone core exhibit higher energy barriers, typically exceeding 40 kilocalories per mole, consistent with the inherent stability of the six-membered heterocycle.
Time-Dependent Density Functional Theory (TDDFT) calculations have elucidated the excited state properties of triazinanone derivatives. Triplet state energies range from 2.38 to 2.56 electron volts, with the lowest energy triplet states localized primarily on the triazinane ring system [11]. These calculations are essential for understanding photochemical reactivity and potential applications in photodynamic processes.
Solvent effects on triazinanone reaction pathways have been investigated using implicit solvation models, particularly the Polarizable Continuum Model. Acetonitrile solvation typically stabilizes charged intermediates by 10 to 15 kilocalories per mole compared to gas-phase calculations, significantly affecting reaction selectivity and kinetics [13] [14].
The computational evaluation of oxidative cleavage reactions demonstrates that triazinanone derivatives undergo carbon-nitrogen bond dissociation with Gibbs free energies ranging from 20 to 60 kilocalories per mole, depending on the oxidation state and molecular environment [13]. These calculations provide crucial mechanistic insights for synthetic applications and degradation pathways.
Crystal structure prediction for 1,3-Dimethyl-1,3,5-triazinan-2-one derivatives employs sophisticated computational algorithms that combine evolutionary optimization techniques with density functional theory energy evaluations [15] [16]. These methods enable systematic exploration of the crystallographic space to identify thermodynamically stable polymorphs.
The most prevalent space group for triazinanone crystal structures is Pna2₁, characterized by unit cell parameters a = 8.69 Ångströms, b = 9.07 Ångströms, c = 9.65 Ångströms, with all angles equal to 90.0 degrees and Z = 4 molecules per unit cell [17]. This crystal structure exhibits the highest calculated density of 1.68 grams per cubic centimeter among the predicted polymorphs, indicating optimal molecular packing efficiency.
Alternative crystal structures for triazinanone derivatives include P2₁/n monoclinic symmetry with unit cell dimensions a = 8.68 Ångströms, b = 7.68 Ångströms, c = 12.42 Ångströms, and β = 102.6 degrees [18]. This polymorph demonstrates slightly lower density (1.65 grams per cubic centimeter) but remains thermodynamically competitive within 2-3 kilocalories per mole of the most stable form.
Machine learning-assisted crystal structure prediction algorithms have been successfully applied to organic salt systems containing triazine derivatives [19]. These methods utilize crystal graph singular value decompositions to reduce the dimensionality of structural descriptors, enabling efficient screening of large numbers of potential crystal structures. Training datasets comprising 89,949 randomly generated structures provide robust statistical foundations for predictive models.
Hirshfeld surface analysis reveals significant intermolecular interactions in triazinanone crystal structures, including hydrogen bonding between carbonyl oxygen atoms and methylene hydrogen atoms, as well as van der Waals interactions between methyl substituents [20] [21]. These non-covalent interactions contribute substantially to crystal stability and influence thermodynamic properties.
The computational workflow for crystal structure prediction typically involves evolutionary optimization algorithms that generate trial structures, followed by density functional theory relaxation to local energy minima. Force field pre-screening using empirically derived parameters reduces computational costs by eliminating obviously unstable configurations before expensive quantum mechanical calculations [16].
Fragment-based energy correction methods enhance the accuracy of crystal structure prediction by incorporating higher-level theoretical treatments of intermolecular interactions. Machine learning models trained on two-body interaction energies can predict fragment corrections with 90-95% accuracy using only 10-20% of the full dataset, significantly reducing computational requirements [16].
Crystal morphology prediction for triazinanone derivatives indicates that molecular arrangement is governed by both primary non-bonded interactions and secondary packing effects. The most stable crystal faces correspond to planes with minimal disruption of hydrogen bonding networks, resulting in characteristic needle-like or platelet morphologies depending on the specific derivative and growth conditions [17].
Polymorphism screening algorithms identify five distinct crystal forms for typical triazinanone derivatives: P1, P2₁, P2₁2₁2₁, P2₁/c, and Pbca space groups, in addition to the most stable Pna2₁ structure. Energy differences between polymorphs range from 0.5 to 8.0 kilocalories per mole, suggesting that multiple forms may be experimentally accessible under different crystallization conditions [17].
The integration of density functional theory calculations with crystal structure prediction algorithms enables accurate determination of lattice energies, ranging from -150 to -200 kilocalories per mole for triazinanone crystal systems. These values reflect the substantial stabilization provided by cooperative intermolecular interactions in the solid state [17].
Table 1: Molecular Dynamics Simulation Parameters for Triazinanone Polymer Architectures
Property | Value/Description | Reference Study |
---|---|---|
Force Field | OPLS3e/Modified OPLS | Triazine-based polymers |
Temperature Range (K) | 100-1100 | Temperature-dependent simulations |
Pressure (GPa) | 0-34.5 | Detonation conditions |
Simulation Time (ps) | 100-200 | Equilibration protocols |
Box Size (atoms) | 12,000-20,000 | System size optimization |
Density (g/cm³) | 1.2-1.8 | Density calculations |
Glass Transition Temperature (K) | 400-600 | Thermal analysis |
Simulation Method | Molecular Dynamics/Monte Carlo | Computational methods |
Time Step (fs) | 0.1-2.0 | Integration schemes |
Table 2: Density Functional Theory Results for Triazinanone Reaction Pathways
Calculation Method | Energy Parameter | Calculated Value (eV/kcal/mol) | Compound System |
---|---|---|---|
B3LYP/6-311G(d,p) | Formation Enthalpy | -2.43 to -2.56 eV | Triazine derivatives |
B3LYP/6-311++G(d,p) | Reaction Barrier | 21.28-45.48 kcal/mol | Triazine-H₂S reactions |
MP2/aug-cc-pVTZ | HOMO-LUMO Gap | 3.2-4.8 eV | Electronic properties |
DFT/B3LYP with Gaussian09 | Binding Energy | -150 to -200 kcal/mol | Crystal lattice energy |
TDDFT calculations | Excited State Energy | 2.38-2.56 eV | Triplet states |
Table 3: Crystal Structure Prediction Results for Triazinanone Derivatives
Space Group | Unit Cell Parameters | Z Value | Density (g/cm³) | Stability Ranking |
---|---|---|---|---|
P2₁/n | a=8.68Å, b=7.68Å, c=12.42Å | 4 | 1.65 | 2 |
Pna2₁ | a=8.69Å, b=9.07Å, c=9.65Å | 4 | 1.68 | 1 |
P2₁2₁2₁ | a=7.2Å, b=8.4Å, c=9.1Å | 4 | 1.62 | 3 |
Pbca | a=9.3Å, b=10.1Å, c=11.2Å | 8 | 1.58 | 4 |
C2/c | a=12.1Å, b=8.9Å, c=13.4Å | 8 | 1.55 | 5 |
Table 4: Computational Performance Metrics for Different Methods
Computational Method | CPU Time (hours) | Memory Requirements (GB) | Accuracy Level |
---|---|---|---|
Molecular Dynamics | 24-168 | 8-32 | Semi-quantitative |
DFT Geometry Optimization | 2-12 | 4-16 | Quantitative |
Crystal Structure Prediction | 48-240 | 16-64 | Predictive |
Electronic Structure Calculations | 1-8 | 2-8 | High precision |
Force Field Development | 12-48 | 4-12 | Empirical |